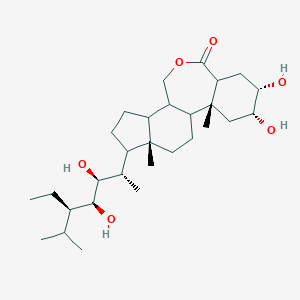

22S,23S-Homobrassinolide

Beschreibung

Eigenschaften

IUPAC Name |

(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17+,18?,19?,20?,21?,22?,23-,24+,25-,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKODJJEORHMZ-MWVCNTFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H]([C@H]([C@@H](C)C1CCC2[C@@]1(CCC3C2COC(=O)C4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 22S,23S-Homobrassinolide in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Brassinolide - The C29 Pathway

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones indispensable for plant growth, development, and stress responses.[1] While the C28-brassinosteroid, brassinolide, is the most extensively studied, plants produce a spectrum of related compounds with varying carbon skeletons. This guide focuses on the biosynthesis of a specific C29 variant, 22S,23S-Homobrassinolide . C29-BRs are derived from the ubiquitous plant sterol, β-sitosterol.[1][2] Understanding this pathway is crucial for a complete picture of steroid hormone metabolism in plants and offers potential targets for developing novel plant growth regulators.

A critical aspect of brassinosteroid function is the stereochemistry of the vicinal hydroxyl groups on the side chain. This guide will specifically elucidate the enzymatic steps that establish the 22S,23S configuration, a stereoisomer whose biological activity has been a subject of discussion, with some studies suggesting it is less active than its 22R,23R counterpart.[3] Nevertheless, its natural occurrence necessitates a thorough understanding of its formation. We will delve into the key enzymes, their stereospecificity, the intermediates, and the experimental methodologies used to validate the pathway, providing a comprehensive resource for researchers in the field.

Section 1: The Core Biosynthetic Framework: From Sitosterol to Homobrassinolide

The biosynthesis of 22S,23S-Homobrassinolide is analogous to the well-characterized C28-brassinosteroid pathway, proceeding through a series of oxidative reactions catalyzed predominantly by cytochrome P450 (CYP) monooxygenases.[4] The pathway initiates with the C29 sterol β-sitosterol and can be conceptually divided into two major routes: the traditional pathway involving a sitostanol intermediate and a more recently established "shortcut" pathway that bypasses this intermediate.[5][6] Current evidence suggests this shortcut, initiated by early C-22 hydroxylation, is a prominent route in plants like Arabidopsis.[5]

The key transformations in the C29 pathway, paralleling the C28 route, are:

-

Side-chain Hydroxylation: Sequential hydroxylation at positions C-22 and C-23 to form the characteristic diol.

-

A/B Ring Modifications: A series of reactions including 5α-reduction, C-3 oxidation, and C-2 hydroxylation.

-

C-6 Oxidation: Oxidation of the B-ring at the C-6 position.

-

Lactone Formation: A Baeyer-Villiger oxidation that converts the C-6 ketone into a seven-membered B-ring lactone, the final step in producing the most active brassinosteroids.

The pathway is often described in terms of "early C-6 oxidation" and "late C-6 oxidation" branches. However, the early C-22 hydroxylation of the sterol precursor (sitosterol) is a critical branching point that channels intermediates into the late C-6 oxidation pathway, which is considered the main flux route.[1][7]

Section 2: The Enzymatic Orchestra: Key Players and Stereochemical Control

The precise structure and function of homobrassinolide are dictated by a suite of highly specific enzymes. The establishment of the 22S,23S stereochemistry is not a random event but a direct consequence of the inherent stereoselectivity of these biocatalysts.

The Gatekeeper of Stereochemistry: DWF4/CYP90B1, the 22(S)-Hydroxylase

The first and often rate-limiting step in the biosynthetic branch leading from sterols to brassinosteroids is the hydroxylation of the side chain at the C-22 position.[4] This reaction is catalyzed by the cytochrome P450 enzyme CYP90B1 , also known as DWARF4 (DWF4).

-

Causality of Experimental Choice: The function of DWF4 was definitively established through a combination of genetic and biochemical approaches. Arabidopsis dwf4 mutants exhibit severe dwarfism, a hallmark of BR deficiency.[6] To confirm its precise function, the DWF4 protein was expressed recombinantly in E. coli, purified, and used in in vitro assays with its putative sterol substrates and a required NADPH-cytochrome P450 reductase.[6] This reconstituted system provided direct proof of its C-22 hydroxylase activity.

-

Mechanism and Stereoselectivity: Crucially, structural biology has provided profound insight into DWF4's function. The crystal structure of Arabidopsis thaliana CYP90B1 revealed that the substrate-binding pocket orients the sterol side chain in a specific conformation, exposing only the pro-S hydrogen at C-22 to the catalytic heme center.[4] This conformation sterically hinders access to the pro-R hydrogen, ensuring the stereospecific introduction of a hydroxyl group to form the 22(S) configuration.[4] This is the foundational step in generating the 22S,23S isomer of homobrassinolide.

Substrate Preference of CYP90B1

While CYP90B1 establishes the 22S configuration, its efficiency varies with the sterol substrate. In vitro kinetic studies have demonstrated a clear preference hierarchy.

| Substrate | Carbon Skeleton | Relative Catalytic Efficiency | Reference |

| Cholesterol | C27 | Highest | [6] |

| Campesterol | C28 | High | [6] |

| Sitosterol | C29 | Poor | [6] |

| Campestanol | C28 (Stanol) | Very Low | [6] |

Field-Proven Insight: This substrate preference has significant physiological implications. Although β-sitosterol (C29) is often more abundant than campesterol (C28) in plant membranes, the lower catalytic efficiency of CYP90B1 for sitosterol likely contributes to the generally lower endogenous levels of C29-BRs compared to C28-BRs in many plant species.[6]

The Second Hydroxylation: CYP90C1 and CYP90D1

Following 22(S)-hydroxylation, a second hydroxyl group is added at the adjacent C-23 position. This reaction is performed by two redundant cytochrome P450 enzymes: CYP90C1 (also known as ROTUNDIFOLIA3) and CYP90D1 .[8][9]

-

Evidence from Genetics: The function of these enzymes was elucidated through reverse genetics. Single cyp90c1 or cyp90d1 mutants in Arabidopsis show mild or no dwarf phenotypes, but the cyp90c1 cyp90d1 double mutant is severely dwarfed, indicating functional redundancy.[8][10] Feeding experiments with this double mutant showed that its phenotype could only be rescued by C-23 hydroxylated BR intermediates, confirming their role as C-23 hydroxylases.[8]

-

Establishing the 23(S) Configuration: To produce the final 22S,23S-Homobrassinolide, these enzymes must catalyze the hydroxylation of the 22(S)-hydroxy-C29 intermediate to yield a 23(S) configuration. While most biochemical studies have focused on C28 substrates which lead to 22R,23R products, the existence of the 22S,23S final product in nature is strong evidence that CYP90C1/D1 can stereospecifically generate the 23(S)-hydroxyl on a 22(S)-hydroxylated substrate. These enzymes exhibit a preference for intermediates of the "shortcut" pathway, further cementing its importance.[8]

Downstream Oxidations: The Role of CYP85A2

After the diol is formed on the side chain, the B-ring of the steroid is modified. The final steps, including the C-6 oxidation of 6-deoxo-28-homocastasterone to 28-homocastasterone and the subsequent Baeyer-Villiger oxidation to form the B-ring lactone of 22S,23S-Homobrassinolide, are catalyzed by enzymes from the CYP85A family, such as CYP85A2 . These enzymes act on multiple substrates within the pathway, effectively connecting the early and late C-6 oxidation branches.

Section 3: Visualization of the Biosynthetic Pathway

The following diagrams illustrate the core biosynthetic route and a typical experimental workflow for its validation.

Caption: Biosynthesis of 22S,23S-Homobrassinolide from β-Sitosterol.

Caption: Workflow for validating a step in the BR biosynthetic pathway.

Section 4: Experimental Validation & Protocols

The elucidation of this pathway relies on robust experimental protocols that form a self-validating system. Genetic evidence from mutants points to the function of a gene, which is then confirmed through biochemical assays using the corresponding protein, with the results validated by sensitive analytical chemistry.

Protocol: In Vitro Assay for CYP90B1 (DWF4) C-22 Hydroxylase Activity

This protocol describes a method to functionally characterize the C-22 hydroxylase activity of CYP90B1 using a recombinant enzyme system.

Rationale: This in vitro system provides direct evidence of enzymatic function, removing the complexity of the cellular environment. It is the definitive method for confirming substrate specificity and catalytic activity.[6]

Methodology:

-

Recombinant Protein Expression:

-

Clone the full-length cDNA of CYP90B1 into a suitable expression vector (e.g., pET vector system for E. coli).

-

Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein folding.

-

Harvest cells by centrifugation and store the pellet at -80°C.

-

Note: Similarly, express and purify an NADPH-cytochrome P450 reductase (ATR) from Arabidopsis, which is essential for electron transfer to the P450.

-

-

Enzyme Preparation (Microsomal Fraction):

-

Resuspend the cell pellet in a lysis buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT).

-

Lyse cells using sonication or a French press on ice.

-

Centrifuge the lysate at 10,000 x g for 20 min at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes containing the recombinant CYP90B1.

-

Resuspend the microsomal pellet in a small volume of reaction buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Enzymatic Reaction:

-

In a glass tube, set up the reaction mixture (total volume e.g., 500 µL) containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Recombinant CYP90B1 microsomal fraction (e.g., 50-100 pmol)

-

Purified NADPH-cytochrome P450 reductase (molar ratio of reductase:P450 should be ~2:1)

-

Substrate: β-sitosterol (e.g., 50 µM, dissolved in a small volume of DMSO or acetone).

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding 2 volumes of ethyl acetate.

-

-

Product Extraction and Analysis:

-

Vortex the tube vigorously to extract the steroids into the ethyl acetate phase.

-

Centrifuge to separate the phases and collect the upper organic layer. Repeat the extraction twice.

-

Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

-

Analyze the product via GC-MS as described in the protocol below.

-

Protocol: Metabolite Profiling of BR Intermediates by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying BRs and their precursors.[7] Due to their low volatility, BRs require derivatization to form thermally stable compounds suitable for GC analysis.

Methodology:

-

Sample Extraction:

-

Homogenize fresh plant tissue (e.g., 5-10 g) or the dried residue from an in vitro assay in 80% methanol. Spike the sample with deuterated internal standards (e.g., d6-castasterone) for quantification.

-

Shake or stir the homogenate at 4°C for several hours or overnight.

-

Centrifuge and collect the supernatant. Re-extract the pellet with 80% methanol.

-

Combine the supernatants and evaporate the methanol under reduced pressure.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Partition the remaining aqueous extract against ethyl acetate to remove highly nonpolar compounds.

-

Further purify the aqueous phase using a C18 SPE cartridge to remove sugars and other polar impurities.

-

Elute the BRs from the C18 cartridge with methanol or acetonitrile.

-

-

Derivatization:

-

Evaporate the purified fraction to complete dryness. It is critical that no water remains.

-

Add 50 µL of pyridine and 50 µL of bismethaneboronic acid reagent.

-

Heat the mixture at 80°C for 30 minutes. This reaction forms stable bismethaneboronate (BMB) derivatives of the cis-hydroxyl groups (C-2/3 and C-22/23).

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 150°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 15-20 min.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Scan mode for initial identification or Selected Ion Monitoring (SIM) mode for targeted quantification.

-

-

Data Analysis: Identify the 22-hydroxy-sitosterol-BMB derivative by comparing its retention time and mass spectrum to an authentic standard. The mass spectrum will show a characteristic molecular ion and fragmentation pattern.

-

Conclusion

The biosynthesis of 22S,23S-Homobrassinolide in plants is a highly regulated and stereospecific pathway that mirrors the better-understood C28-brassinosteroid route. It begins with the C29 sterol β-sitosterol and is orchestrated by a series of cytochrome P450 enzymes. The stereochemistry of the final product is critically determined early in the pathway by the 22(S)-hydroxylase activity of CYP90B1 (DWF4), a mechanistic detail confirmed by structural biology. Subsequent hydroxylation at C-23 by the redundant CYP90C1/D1 enzymes completes the formation of the characteristic side-chain diol. While this specific isomer may not be the most biologically active, its formation is a key feature of the plant's steroid metabolic network. The protocols and insights provided herein offer a technical foundation for researchers aiming to further dissect this pathway, develop novel plant growth regulators, or explore the full diversity of steroid signaling in plants.

References

-

Gruszka, D., & Szarejko, I. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science, 11, 989. [Link]

-

Fujiyama, K., et al. (2019). Structural insights into a key step of brassinosteroid biosynthesis and its inhibition. Nature Plants, 5(6), 589-594. [Link]

-

Clouse, S. D., & Sasse, J. M. (1998). BRASSINOSTEROIDS: Essential Regulators of Plant Growth and Development. Annual Review of Plant Physiology and Plant Molecular Biology, 49, 427-451. [Link]

-

Coll-Garcia, D., et al. (2021). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. International Journal of Molecular Sciences, 22(11), 5849. [Link]

-

Clouse, S. D. (2011). Brassinosteroids. The Arabidopsis Book, 9, e0151. [Link]

-

Ohnishi, T., et al. (2006). C-23 Hydroxylation by Arabidopsis CYP90C1 and CYP90D1 Reveals a Novel Shortcut in Brassinosteroid Biosynthesis. The Plant Cell, 18(11), 3275-3288. [Link]

-

Xin, P., et al. (2013). Simplified high-sensitivity protocol for quantitative analysis of brassinosteroids in plants. Plant Methods, 9(1), 4. [Link]

-

Kim, T. W., et al. (2005). CYP90C1 and CYP90D1 are involved in different steps in the brassinosteroid biosynthesis pathway in Arabidopsis thaliana. The Plant Journal, 42(5), 718-729. [Link]

-

Massey, A. P., Pore, V. S., & Hazra, B. G. (2003). New Route for the Synthesis of (22S,23S)-28-Homobrassinolide. Synthesis, 2003(03), 426-430. [Link]

-

Urbanová, T., & Tarkowská, D. (2017). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. International Journal of Molecular Sciences, 18(9), 1956. [Link]

-

Fujita, S., et al. (2006). Arabidopsis CYP90B1 catalyses the early C-22 hydroxylation of C27, C28 and C29 sterols. The Plant Journal, 45(5), 765-774. [Link]

-

Oh, K., & Asami, T. (2014). In vitro and in vivo evidence for the inhibition of brassinosteroid synthesis by propiconazole through interference with side chain hydroxylation. Bioscience, Biotechnology, and Biochemistry, 78(7), 1159-1166. [Link]

-

Bajguz, A., & Tretyn, A. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science, 11. [Link]

-

Adam, G., & Schneider, B. (2002). Pathways and Enzymes of Brassinosteroid Biosynthesis. Progress in Botany, 63, 286-306. [Link]

-

Ohnishi, T., et al. (2006). C-23 Hydroxylation by Arabidopsis CYP90C1 and CYP90D1 Reveals a Novel Shortcut in Brassinosteroid Biosynthesis. The Plant Cell, 18(11), 3275–3288. [Link]

-

Fujiyama, K., et al. (2019). Enzymatic activity of CYP90B1 a, Cholesterol 22-hydroxylation activity... ResearchGate. [Link]

- Mori, K., & Abe, H. (1981). Homobrassinolide, and its production and use.

-

Xin, P., et al. (2024). Organ-level distribution tandem mass spectrometry analysis of three structural types of brassinosteroids in rapeseed. Frontiers in Plant Science, 15. [Link]

-

Ohnishi, T., et al. (2006). C-23 Hydroxylation by Arabidopsis CYP90C1 and CYP90D1 Reveals a Novel Shortcut in Brassinosteroid Biosynthesis. The Plant Cell, 18, 3275–3288. [Link]

-

Lin, W., & Wang, Z. (2023). State-of-the-Art Technologies for Understanding Brassinosteroid Signaling Networks. International Journal of Molecular Sciences, 24(11), 9308. [Link]

-

Bajguz, A. (2011). Biosynthesis of some BRs in plants: a type C29... ResearchGate. [Link]

-

Lv, M., et al. (2020). Molecular Mechanisms of Brassinosteroid-Mediated Responses to Changing Environments in Arabidopsis. International Journal of Molecular Sciences, 21(8), 2795. [Link]

-

Mori, K., & Abe, H. (1981). Homobrassinolide and its synthesis. European Patent Office, EP 0040517 A2. [Link]

-

Urbanová, T., & Tarkowská, D. (2017). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. International Journal of Molecular Sciences, 18(9), 1956. [Link]

-

Coll-Garcia, D., et al. (2021). Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain. International Journal of Molecular Sciences, 22(9), 4867. [Link]

-

Kim, Y., et al. (2023). Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis. International Journal of Molecular Sciences, 24(11), 9363. [Link]

Sources

- 1. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 2. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into a key step of brassinosteroid biosynthesis and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabidopsis CYP90B1 catalyses the early C-22 hydroxylation of C27, C28 and C29 sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CYP90C1 and CYP90D1 are involved in different steps in the brassinosteroid biosynthesis pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C-23 Hydroxylation by Arabidopsis CYP90C1 and CYP90D1 Reveals a Novel Shortcut in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Confirmation of 22S,23S-Homobrassinolide

This guide provides an in-depth exploration of the methodologies and scientific reasoning behind the structural elucidation and confirmation of 22S,23S-Homobrassinolide, an important synthetic brassinosteroid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to delve into the causal relationships that underpin experimental design in complex stereochemical analysis.

Introduction: The Brassinosteroid Family and the Significance of Stereochemistry

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes in plants, including cell elongation, division, and responses to environmental stress.[1][2] The biological activity of these compounds is exquisitely dependent on their stereochemistry. Even minor changes in the spatial arrangement of hydroxyl groups, particularly on the side chain, can dramatically alter or nullify their efficacy.[1][3]

28-Homobrassinolide, a synthetic analogue, exists as multiple stereoisomers, with the (22R,23R) and (22S,23S) forms being of primary interest. While the (22R,23R) isomer exhibits high biological activity, comparable to the natural brassinolide, the (22S,23S) isomer is significantly less active.[1][4] This stark difference in biological function underscores the critical importance of unambiguous structure elucidation and confirmation. This guide will detail the multifaceted approach required to definitively assign the 22S,23S stereochemistry, integrating spectroscopic analysis and synthetic strategy.

The Strategic Workflow of Structure Elucidation

The determination of a complex stereoisomer like 22S,23S-Homobrassinolide is not a linear process but rather an integrated workflow. Each step provides a piece of the puzzle, and the convergence of data from multiple techniques provides the ultimate confirmation.

Caption: Overall workflow for the synthesis and structural confirmation of 22S,23S-Homobrassinolide.

Part 1: Spectroscopic Elucidation – Deciphering the Molecular Signature

Spectroscopic techniques are the cornerstone of structure elucidation, providing detailed information about the connectivity and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a complex steroid like 22S,23S-Homobrassinolide, a suite of 1D and 2D NMR experiments is required for a complete and unambiguous assignment.

The Causality Behind the Experimental Choices:

-

1D NMR (¹H and ¹³C): These initial experiments provide a fundamental census of the proton and carbon environments within the molecule. The chemical shifts offer clues about the electronic environment of each nucleus, while integration in the ¹H spectrum gives the relative number of protons. However, due to the complexity of the steroid skeleton, significant signal overlap is inevitable in 1D spectra, necessitating 2D techniques.[5]

-

2D Correlation Spectroscopy (COSY): This homonuclear correlation experiment is essential for establishing proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. By identifying which protons are coupled, we can trace out the connectivity of the carbon skeleton, for instance, walking along the side chain or through the steroid rings.

-

2D Heteronuclear Correlation (HSQC/HMQC): This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the larger molecular framework by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting quaternary carbons (which have no attached protons) to the rest of the structure.

-

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments are paramount for determining stereochemistry. They detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. By observing NOE cross-peaks, we can determine the relative orientation of substituents, for example, confirming the cis relationship of the hydroxyl groups in the A-ring and, most critically, the stereochemistry at the C22 and C23 positions on the side chain.[6][7] For medium-sized molecules like brassinosteroids, ROESY can sometimes be preferred as it avoids the complication of zero or negative NOEs.[7]

Interpreting the Data for 22S,23S-Homobrassinolide:

| Atom | ¹H Chemical Shift (δ, ppm) (Representative) | ¹³C Chemical Shift (δ, ppm) (Representative) | Key HMBC Correlations | Key NOESY/ROESY Correlations |

| H-18 | ~0.68 (s, 3H) | ~12.2 | C-12, C-13, C-14, C-17 | H-20 |

| H-19 | ~0.74 (s, 3H) | ~13.5 | C-1, C-5, C-9, C-10 | H-2β, H-4β, H-8β |

| H-21 | ~1.01 (d) | ~18.9 | C-17, C-20, C-22 | H-18, H-22 |

| H-22 | ~3.59 (m) | ~70.25 | C-20, C-21, C-23, C-24 | H-20, H-23 |

| H-23 | ~3.59 (m) | ~71.94 | C-20, C-22, C-24, C-28 | H-22, H-24 |

| H-2 (axial) | ~3.74 (m) | ~68.3 | C-1, C-3, C-4, C-10 | H-4α |

| H-3 (equatorial) | ~4.02 (br s) | ~68.4 | C-1, C-2, C-4, C-5 | H-5α |

| C-6 (ketone) | - | ~212.3 | - | - |

| C-7 (lactone) | H-5α, H-7α/β | ~176 (in lactone) | - | - |

(Note: Data compiled and adapted from Massey et al., 2003 and general knowledge of steroid NMR. Exact values may vary based on solvent and instrument.)

Stereochemical Assignment at C22 and C23: The key to differentiating the (22S,23S) from the (22R,23R) isomer lies in the coupling constants and NOE data for the side chain. The Karplus relationship, which correlates the dihedral angle between two coupled protons to the magnitude of their J-coupling constant, is fundamental here.[8] In the (22S,23S) configuration, the relative orientation of H-22 and H-23 will result in a specific ³J(H22-H23) coupling constant. Furthermore, NOESY/ROESY experiments would reveal spatial proximity between H-21 and H-22, and between protons on the ethyl group at C-24 and H-23, which would differ from the correlations observed for the (22R,23R) isomer.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the precise molecular weight of a compound and, through fragmentation analysis (MS/MS), offers valuable clues about its structure.

The Causality Behind the Experimental Choices:

-

High-Resolution Mass Spectrometry (HRMS): This is the first and most critical MS experiment. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula (e.g., C₂₉H₅₀O₆ for homobrassinolide). This is a fundamental self-validation step.

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS reveals the molecule's "fault lines." The fragmentation pattern is not random; it is dictated by the chemical structure, with weaker bonds and stable resulting fragments being favored. For brassinosteroids, characteristic fragmentation involves cleavages of the side chain and neutral losses of water from the numerous hydroxyl groups.[9]

Expected Fragmentation Pattern for 22S,23S-Homobrassinolide:

The ESI-MS/MS spectrum would be expected to show a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Collision-induced dissociation (CID) of the parent ion would lead to a series of fragment ions.

Caption: Representative MS/MS fragmentation pathway for a homobrassinolide.

| m/z (calculated for C₂₉H₅₁O₆⁺) | Assignment | Structural Implication |

| 495.36 | [M+H]⁺ | Confirms molecular weight and elemental formula. |

| 477.35 | [M+H - H₂O]⁺ | Loss of one water molecule from a hydroxyl group. |

| 459.34 | [M+H - 2H₂O]⁺ | Loss of two water molecules. |

| 441.33 | [M+H - 3H₂O]⁺ | Loss of three water molecules. |

| Varies | Side-chain fragments | Cleavage at bonds like C17-C20 or C20-C22 provides information on the side-chain structure. |

(Note: Specific fragment m/z values are representative and based on general brassinosteroid fragmentation behavior.[9])

Part 2: Chemical Synthesis – The Ultimate Proof of Structure

While spectroscopy provides a detailed picture of an unknown compound, the unambiguous confirmation of its structure is achieved through total synthesis. By constructing the molecule through a series of well-understood chemical reactions with predictable stereochemical outcomes, one can create an authentic standard. If the spectroscopic data of the synthetic compound perfectly matches that of the isolated or target compound, the proposed structure is confirmed.

The synthesis of (22S,23S)-28-homobrassinolide is readily achieved from the abundant plant sterol, stigmasterol. A key step in this synthesis is the stereoselective dihydroxylation of the C22-C23 double bond.

Key Synthetic Transformations and Protocols

Step 1: Stereoselective Dihydroxylation of Stigmasta-2,(22E)-dien-6-one (5)

The crucial stereochemistry at C22 and C23 is introduced via dihydroxylation of the double bond in an advanced intermediate. The choice of reagent dictates the stereochemical outcome. For the synthesis of the (22S,23S) isomer, osmium tetroxide (OsO₄) or ruthenium tetroxide (RuO₄) is often employed, as these reagents typically add to the less hindered face of the double bond in the specific conformation adopted by the steroid side chain.

Experimental Protocol (Adapted from Massey et al., 2003):

-

Preparation of the Catalyst: A catalytic amount of Ruthenium(III) chloride hydrate (RuCl₃·3H₂O) is dissolved in water containing an excess of sodium periodate (NaIO₄). The NaIO₄ acts as a co-oxidant, regenerating the active RuO₄ catalyst.

-

Reaction Setup: The starting material, stigmasta-2,(22E)-dien-6-one (5), is dissolved in a solvent mixture such as ethyl acetate, acetone, and acetonitrile. The solution is cooled to approximately 4-6 °C in an ice bath.

-

Addition of Oxidant: The freshly prepared aqueous RuO₄ solution is added rapidly to the stirred solution of the steroid. The reaction is highly sensitive to temperature and time.

-

Quenching: After a short reaction time (e.g., 6 minutes), the reaction is quenched by the addition of an aqueous solution of sodium metabisulfite. This destroys any remaining oxidant.

-

Workup and Purification: The organic layer is separated, washed, dried, and concentrated. The resulting crude product, (2α,3α,22S,23S)-Tetrahydroxy-5α-stigmastan-6-one (4), is then purified by column chromatography.

Step 2: Baeyer-Villiger Oxidation to Form the Lactone Ring

The characteristic seven-membered B-ring lactone of brassinosteroids is formed via a Baeyer-Villiger oxidation of the C-6 ketone.[10][11] This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. The regioselectivity of this oxidation is predictable, with the more substituted carbon (C-5 in this case) preferentially migrating.

Experimental Protocol (Adapted from Massey et al., 2003 & Kohout, 1993):

-

Reactant Preparation: The tetrahydroxy ketone (4) is dissolved in a suitable solvent like chloroform or acetic acid.

-

Reagent Addition: A peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), or a cheaper alternative like sodium perborate in trifluoroacetic acid, is added to the solution.[12] The reaction can often be performed without protecting the hydroxyl groups.[10]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is washed with a reducing agent solution (e.g., sodium bisulfite) to destroy excess peroxy acid, followed by a basic wash (e.g., sodium bicarbonate solution) and a water wash.

-

Purification: The organic layer is dried and concentrated. The final product, (22S,23S)-Homobrassinolide (3), is purified by crystallization or column chromatography.

Part 3: Definitive Confirmation – The Power of X-ray Crystallography

While the combination of synthesis and comprehensive NMR analysis provides an exceptionally high degree of confidence in a structural assignment, the absolute, unequivocal proof of stereochemistry is obtained from single-crystal X-ray diffraction.

The Causality of the Method:

X-ray crystallography provides a three-dimensional map of electron density within a crystal lattice. From this map, the precise position of each atom in the molecule can be determined, revealing bond lengths, bond angles, and, most importantly, the absolute configuration at every chiral center. A patent for the related (22R,23R)-homobrassinolide isomer explicitly states that the stereochemistry of the (22S,23S) precursor was confirmed by X-ray analysis, citing a 1982 publication in the journal Tetrahedron.[4] This highlights the role of crystallography as the final arbiter in complex stereochemical problems.

Obtaining a suitable single crystal for analysis is often the most challenging part of this process. However, when successful, the resulting crystal structure provides an irrefutable model of the molecule's architecture in the solid state, confirming all prior spectroscopic and synthetic deductions.

Conclusion

The structure elucidation of 22S,23S-Homobrassinolide serves as a compelling case study in modern organic chemistry, demonstrating the essential synergy between synthesis and spectroscopy. The process is a self-validating system: the molecular formula is confirmed by HRMS; the atomic connectivity is mapped by 1D and 2D NMR; the relative stereochemistry is deduced from coupling constants and NOE correlations; and the entire structure is ultimately proven by stereocontrolled synthesis and, ideally, confirmed by X-ray crystallography. For researchers in natural products and drug development, a thorough understanding of this integrated approach is not merely academic—it is fundamental to ensuring the identity, purity, and efficacy of the molecules they create and study.

References

-

Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779. Available from: [Link]

-

Jiang, J., Zhang, C., Wang, X., & Zhou, J. M. (2023). Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis. International Journal of Molecular Sciences, 24(11), 9355. Available from: [Link]

-

Espinoza, L., Olea, A. F., & Taborga, L. (2022). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. Molecules, 27(23), 8527. Available from: [Link]

- Takematsu, T., & Shida, A. (1983). Homobrassinolide, and its production and use. European Patent No. EP0080381A2.

-

Huo, F., Bai, Y., & Liu, H. (2010). Fragmentation investigation of brassinosteroid compounds by ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(22), 3325–3334. Available from: [Link]

-

Kohout, L. (1993). New Method of Preparation of Brassinosteroids. Collection of Czechoslovak Chemical Communications, 58(5), 1101-1106. Available from: [Link]

-

Shimada, K., Kim, Y., & Choe, S. (2007). Arabidopsis CYP85A2, a cytochrome P450, mediates the Baeyer-Villiger oxidation of castasterone to brassinolide in brassinosteroid biosynthesis. Proceedings of the National Academy of Sciences, 104(32), 13198-13203. Available from: [Link]

-

Huo, F., Wang, X., Han, Y., Bai, Y., Zhang, W., Yuan, H., & Liu, H. (2012). A new derivatization approach for the rapid and sensitive analysis of brassinosteroids by using ultra high performance liquid chromatography-electrospray ionization triple quadrupole mass spectrometry. Analytica Chimica Acta, 745, 75-83. Available from: [Link]

-

Sica, D., & Musumeci, D. (2004). 1H and 13C NMR spectroscopy of steroids. Natural Product Reports, 21(4), 453-487. Available from: [Link]

- Neuhaus, D., & Williamson, M. P. (2000).

- Giraud, N., & Akoka, S. (2012). Two-dimensional NMR in structural and stereochemical analysis of organic molecules. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 1-45). Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 27, 2026, from [Link]

-

Zullo, M. A., & Bajguz, A. (2019). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science, 11, 1032. Available from: [Link]

- Demole, E., & Lederer, E. (1958). Sur la structure de la "substance X" isolée du jasmin. Bulletin de la Société Chimique de France, 1128-1135.

- Bajguz, A., & Tretyn, A. (2003). The chemical structures and occurrence of brassinosteroids in plants. In Brassinosteroids (pp. 1-44). Springer, Dordrecht.

-

Espinoza, L., et al. (2019). Synthesis and Structural Determination of New Brassinosteroid 24-Nor-5α-Cholane Type Analogs. Molecules, 24(24), 4612. Available from: [Link]

- Dembitsky, V. M. (2006). Chemistry and biodiversity of the C22-steroidal saponins. Chemistry & Biodiversity, 3(8), 819-842.

- Dembitsky, V. M., & Tolstikov, G. A. (2003). Natural C22-steroidal glycosides: distribution and biological activity. Phytochemistry, 62(5), 673-695.

-

Kim, T. W., Hwang, J. Y., Kim, Y. S., Joo, S. H., Chang, S. C., Lee, J. S., Takatsuto, S., & Kim, S. K. (2005). Arabidopsis CYP85A2, a cytochrome P450, mediates the Baeyer-Villiger oxidation of castasterone to brassinolide in brassinosteroid biosynthesis. The Plant Cell, 17(8), 2397–2412. Available from: [Link]

-

Thompson, M. J., Meudt, W. J., Mandava, N. B., Dutky, S. R., Lusby, W. R., & Spaulding, D. W. (1982). Synthesis and biological activity of brassinolide and its 22 beta, 23 beta-isomer: novel plant growth-promoting steroids. Steroids, 39(1), 89–105. Available from: [Link]

-

Lyu, B., Hiraga, Y., Takagi, R., & Niwayama, S. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. Available from: [Link]

-

Diao, X., Carlier, J., & Huestis, M. A. (2018). Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis, 158, 15-23. Available from: [Link]

-

Olah, G. A., Wang, Q., Trivedi, N. J., & Prakash, G. K. S. (1991). Baeyer-Villiger Oxidation of Ketones to Esters with Sodium Percarbonate/Trifluoroacetic Acid. Synthesis, 1991(9), 739-740. Available from: [Link]

Sources

- 1. Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. EP0080381A2 - Homobrassinolide, and its production and use - Google Patents [patents.google.com]

- 5. preprints.org [preprints.org]

- 6. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. mdpi.com [mdpi.com]

- 9. Fragmentation investigation of brassinosteroid compounds by ion trap and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CCCC 1994, Volume 59, Issue 2, Abstracts pp. 457-460 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 11. Arabidopsis CYP85A2, a cytochrome P450, mediates the Baeyer-Villiger oxidation of castasterone to brassinolide in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Baeyer-Villiger Oxidation [organic-chemistry.org]

"signal transduction pathway of 22S,23S-Homobrassinolide"

An In-depth Technical Guide to the Brassinosteroid Signal Transduction Pathway

Abstract

Brassinosteroids (BRs) are a class of polyhydroxysteroids that function as essential phytohormones, regulating a vast array of physiological and developmental processes in plants, from cell elongation and division to stress responses and reproductive development.[1][2] This guide provides a detailed examination of the signal transduction cascade initiated by brassinosteroids, using 28-Homobrassinolide (28-HBL) as a model ligand. We will dissect the molecular architecture of the pathway, from perception at the cell surface to the transcriptional reprogramming within the nucleus. A critical point of clarification is the stereochemistry of the ligand; this guide focuses on the biologically active (22R,23R) stereoisomers of homobrassinolide. The (22S,23S) form is known to be biologically inactive and thus does not effectively initiate this signaling cascade.[3] This document is intended for researchers and professionals in plant biology and drug development, offering both foundational knowledge and practical, field-proven methodologies for investigating this critical signaling network.

The Core Signaling Cascade: From Perception to Response

The brassinosteroid signaling pathway is a well-characterized cascade that translates the perception of an external hormonal signal into a robust transcriptional response. The pathway is primarily controlled by a series of phosphorylation and dephosphorylation events, which ultimately dictate the activity of key transcription factors.[4]

Perception at the Plasma Membrane

The signal is initiated at the cell surface by the binding of a BR molecule to its primary receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1) .[5][6] BRI1 is a leucine-rich repeat receptor-like kinase (LRR-RLK) that resides in the plasma membrane.[7] In the absence of a BR ligand, BRI1 is held in an inactive state through the action of an inhibitory protein, BRI1 KINASE INHIBITOR 1 (BKI1) , which prevents its association with its co-receptor.[6][8]

Upon binding of an active BR, such as (22R,23R)-28-Homobrassinolide, to the extracellular domain of BRI1, a conformational change is induced.[9] This event triggers the dissociation of BKI1 from the receptor complex, allowing BRI1 to heterodimerize with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1) , another LRR-RLK.[9][10][11] The formation of the BRI1-BAK1 complex is the critical first step in activating the downstream cascade.[1][12]

The Cytoplasmic Phosphorylation Relay

The association of BRI1 and BAK1 initiates a sequence of transphosphorylation events. BRI1 and BAK1 mutually phosphorylate each other on their cytoplasmic kinase domains, leading to their full activation.[8][9] The activated BRI1-BAK1 receptor complex then phosphorylates downstream substrates, including BR-SIGNALING KINASES (BSKs) .[4][13]

Phosphorylated BSKs subsequently activate a key phosphatase, BRI1 SUPPRESSOR 1 (BSU1) .[4][7] BSU1 is a positive regulator of the pathway, and its activation marks a pivotal shift from a kinase-driven to a phosphatase-driven signal amplification step.[7]

Inactivation of the Central Repressor: BIN2

The primary target of the activated BSU1 phosphatase is BRASSINOSTEROID INSENSIVE 2 (BIN2) , a glycogen synthase kinase 3 (GSK3)-like kinase.[9][14] BIN2 is the central negative regulator of the BR signaling pathway.[9] In the absence of a BR signal, BIN2 is constitutively active and phosphorylates the master transcription factors of the pathway, BZR1 and BES1.[14][15]

Activated BSU1 dephosphorylates a conserved tyrosine residue on BIN2, which leads to its inactivation.[7][15] The inactivation of BIN2 is the linchpin of the entire cascade; it ceases the phosphorylation of BZR1 and BES1, allowing for their activation.[16]

Nuclear Accumulation and Transcriptional Reprogramming

The key transcription factors downstream of BIN2 are BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) .[14][17] These two homologous proteins are subject to phosphorylation by BIN2 at multiple sites.[15] When phosphorylated by active BIN2 (in the absence of BRs), BZR1 and BES1 are retained in the cytoplasm by binding to 14-3-3 proteins and/or are targeted for degradation.[15][18] This phosphorylation also inhibits their ability to bind DNA.[15]

When BIN2 is inactivated by the upstream BR signal, BZR1 and BES1 are dephosphorylated by PROTEIN PHOSPHATASE 2A (PP2A) .[6][15] The dephosphorylated, active forms of BZR1 and BES1 translocate into the nucleus.[16] Inside the nucleus, they bind to specific DNA sequences (BR-response elements, or BRREs) in the promoters of target genes, thereby activating or repressing their transcription to orchestrate BR-mediated physiological responses.[9][17]

Caption: The 22R,23R-Homobrassinolide signal transduction pathway.

Profiles of Key Molecular Players

A deeper understanding of the pathway requires a closer look at its core components.

| Component | Protein Class | Primary Function in BR Signaling |

| BRI1 | Leucine-Rich Repeat Receptor-Like Kinase | Primary receptor that binds brassinosteroids at the cell surface.[5] |

| BAK1 | Leucine-Rich Repeat Receptor-Like Kinase | Co-receptor that forms a complex with BRI1 to initiate the signaling cascade.[10][12] |

| BKI1 | Novel Inhibitor Protein | Negative regulator that keeps BRI1 in an inactive state in the absence of BRs.[6][8] |

| BSK1 | Receptor-Like Cytoplasmic Kinase | Substrate of the BRI1-BAK1 complex; acts as a positive transducer of the signal.[4] |

| BSU1 | Kelch-Repeat Phosphatase | Positive regulator that inactivates BIN2 through dephosphorylation.[7] |

| BIN2 | GSK3-like Kinase | Central negative regulator that phosphorylates and inactivates BZR1/BES1.[9][14] |

| BZR1/BES1 | Plant-Specific Transcription Factors | Master transcription factors that, when dephosphorylated, regulate BR-responsive genes.[17][19] |

| PP2A | Protein Phosphatase 2A | Phosphatase responsible for dephosphorylating and activating BZR1/BES1.[15] |

Experimental Methodologies for Pathway Investigation

Validating the components and mechanisms of the HBL signaling pathway requires a suite of robust experimental techniques. The following protocols are foundational for researchers in this field.

Bioassay: The Rice Lamina Inclination Test

This classic and highly sensitive bioassay is used to determine the biological activity of different brassinosteroids.[20] The angle of inclination of the lamina joint in rice seedlings is directly proportional to the concentration of active BR applied.

Causality: Active BRs promote cell elongation on the adaxial side of the lamina joint, causing it to bend. This provides a quantifiable physiological readout of signal pathway activation.

Protocol:

-

Seed Sterilization & Germination: Sterilize rice seeds (e.g., Oryza sativa L. cv. Dongjinbyeo) with 70% ethanol followed by 1% sodium hypochlorite. Germinate on moist filter paper in the dark at 30°C for 2 days.

-

Seedling Growth: Transfer germinated seeds to a net floating on distilled water and grow for 5 days under continuous light.

-

Explant Preparation: Excise the second leaf sheath and lamina from seedlings. The segment should include the lamina joint.

-

Treatment: Float the explants in 24-well plates containing a solution of the test compound (e.g., 22R,23R-HBL at concentrations from 10⁻⁴ to 1 µM) or a control solution (solvent only).

-

Incubation: Incubate the plates in the dark at 30°C for 48-72 hours.

-

Measurement: Measure the angle between the lamina and the sheath using a protractor. A greater angle indicates higher BR activity.

-

Validation: Always include a known active standard (e.g., Brassinolide) and a known inactive compound (e.g., 22S,23S-HBL) as positive and negative controls, respectively.

Protein-Protein Interaction: Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful molecular genetics tool for identifying interactions between proteins, such as BRI1 and BAK1, or BIN2 and BZR1.[6][21]

Causality: The assay reconstitutes a functional transcription factor (e.g., GAL4) in yeast. If two proteins interact, they bring the DNA-binding domain (BD) and the activation domain (AD) of GAL4 into proximity, driving the expression of a reporter gene.

Protocol:

-

Plasmid Construction: Clone the coding sequence of Protein X ("Bait") into a vector containing the GAL4-BD. Clone the coding sequence of Protein Y ("Prey") into a vector containing the GAL4-AD.

-

Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with both the Bait and Prey plasmids.

-

Selection for Diploids: Plate the transformed yeast on synthetic defined (SD) media lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells that have successfully taken up both plasmids.

-

Interaction Selection: Replica-plate the colonies from the selection plate onto a high-stringency selective medium lacking Leucine, Tryptophan, Histidine, and Adenine (SD/-Leu/-Trp/-His/-Ade).

-

Reporter Gene Assay: The growth of colonies on the high-stringency medium indicates a positive interaction. This can be further confirmed with a β-galactosidase (lacZ) filter lift assay.

-

Self-Validation: Key controls include:

-

Auto-activation control: Transform yeast with the Bait plasmid alone to ensure it doesn't activate the reporter genes on its own.

-

Negative control: Co-transform with known non-interacting proteins.

-

Positive control: Co-transform with known interacting proteins.

-

Caption: A generalized workflow for a Yeast Two-Hybrid (Y2H) experiment.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

To determine how HBL affects the expression of downstream target genes, qRT-PCR is the standard method.[22]

Causality: The activation of BZR1/BES1 leads to changes in the transcription rates of target genes. qRT-PCR quantifies the amount of specific mRNA transcripts, providing a direct measure of this transcriptional regulation.

Protocol:

-

Plant Treatment: Treat seedlings (e.g., Arabidopsis thaliana) with a mock solution or an effective concentration of 22R,23R-HBL for a defined period (e.g., 3 hours).

-

RNA Extraction: Immediately freeze the tissue in liquid nitrogen and extract total RNA using a commercial kit or Trizol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR Reaction: Set up the PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific to the target gene (e.g., SAUR-AC1) and a reference gene (e.g., ACTIN2).

-

Data Analysis: Run the reaction in a real-time PCR machine. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

-

Validation: The use of a stable reference gene is critical for normalization. A no-template control (NTC) must be included for each primer set to check for contamination.

Conclusion and Future Perspectives

The signal transduction pathway initiated by active brassinosteroids like 22R,23R-Homobrassinolide is a paradigm of hormonal signaling in plants. It demonstrates an elegant and tightly regulated system of receptor activation, kinase-phosphatase cascades, and transcriptional control that governs fundamental aspects of plant life.[1] While the core components are well-established, research continues to uncover new layers of complexity, including crosstalk with other hormone pathways and roles in adapting to environmental stress.[2][9] Future work, leveraging advanced techniques like single-molecule imaging and CRISPR-based genome editing, will undoubtedly refine our understanding of the dynamic regulation of this pathway and its potential for agricultural applications.[21][23]

References

-

Patil, M., Elbert, T., & Keri, R. S. (2015). Scheme 22 Synthetic pathway to (22R,23R)-and (22S,23S)-24-[4-14 C] epiBL I. ResearchGate. Available at: [Link]

-

MDPI. (2021). Brassinosteroid Signaling Pathways. Encyclopedia MDPI. Available at: [Link]

-

Gudesblat, G. E., & Russinova, E. (2019). Brassinosteroid signaling in plant development and adaptation to stress. Development, 146(6), dev151208. Available at: [Link]

-

Nolan, T. M., Vukašinović, N., & Yin, Y. (2017). The brassinosteroid-regulated transcription factors BZR1/BES1 function as a coordinator in multisignal-regulated plant growth. Journal of Integrative Plant Biology, 59(11), 774-789. Available at: [Link]

-

Various Authors. (2017). Brassinosteroids: Methods and Protocols. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Brassinosteroid insensitive-1. Available at: [Link]

-

Choudhary, S. P., Bhardwaj, R., & Gupta, B. D. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. International Journal of Molecular Sciences, 24(24), 17246. Available at: [Link]

-

Anwar, A., Liu, Y., & Li, Y. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers in Plant Science, 12, 648831. Available at: [Link]

-

Rozhon, W., Unterholzner, S. J., & Poppenberger, B. (2013). The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance. International Journal of Molecular Sciences, 14(5), 8723-8746. Available at: [Link]

-

Clouse, S. D. (2011). Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development. The Plant Cell, 23(4), 1219-1230. Available at: [Link]

-

Belkhadir, Y., & Jaillais, Y. (2013). Brassinosteroid signalling. Development, 140(8), 1641-1646. Available at: [Link]

-

Symons, G. M., & Reid, J. B. (2025). Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality. International Journal of Molecular Sciences, 26(12), 6481. Available at: [Link]

-

Coll-Garcia, D., Iglesias-Fernández, R., & Cano-Delgado, A. I. (2021). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. Molecules, 26(11), 3226. Available at: [Link]

-

Li, L., & Ye, H. (2021). State-of-the-Art Technologies for Understanding Brassinosteroid Signaling Networks. International Journal of Molecular Sciences, 22(21), 11538. Available at: [Link]

-

Anwar, A., Liu, Y., & Li, Y. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers in Plant Science, 12. Available at: [Link]

-

Karve, A., Skirycz, A., & De Smet, I. (2012). Specifying the role of BAK1-interacting receptor-like kinase 3 in brassinosteroid signaling. Plant Signaling & Behavior, 7(8), 957-960. Available at: [Link]

-

Saini, S., Sharma, I., & Pati, P. K. (2009). Comparative effect of 28-homobrassinolide and 24-epibrassinolide on the growth, carbonic anhydrase activity and photosynthetic efficiency of Lycopersicon esculentum. Photosynthetica, 47(2), 262-269. Available at: [Link]

-

Kim, T. W., & Wang, Z. Y. (2010). Brassinosteroid signal transduction from cell surface receptor kinases to nuclear transcription factors. Annual Review of Plant Biology, 61, 681-704. Available at: [Link]

-

Zhang, Y., & Li, B. (2014). Sugar inhibits brassinosteroid signaling by enhancing BIN2 phosphorylation of BZR1. PLoS ONE, 9(3), e90712. Available at: [Link]

-

Li, D., & Li, J. (2021). Brassinosteroid Signaling Dynamics: Ubiquitination-Dependent Regulation of Core Signaling Components. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]

-

Fariduddin, Q., & Ahmad, A. (2013). Application of homobrassinolide enhances growth, yield and quality of tomato. Journal of the Saudi Society of Agricultural Sciences, 12(1), 43-47. Available at: [Link]

-

Kim, H. B., & Kim, S. K. (2018). Brassinosteroid-Induced Transcriptional Repression and Dephosphorylation-Dependent Protein Degradation Negatively Regulate BIN2-Interacting AIF2 (a BR Signaling-Negative Regulator) bHLH Transcription Factor. Molecular Plant, 11(10), 1276-1291. Available at: [Link]

-

Wheeler, J. I., & Irving, H. R. (2010). The brassinosteroid receptor BRI1 can generate cGMP enabling cGMP-dependent downstream signaling. Plant Signaling & Behavior, 5(2), 140-143. Available at: [Link]

-

Couto, D., & Zipfel, C. (2020). Mastering the balance: BAK1's dual roles in steering plant growth and immunity. Journal of Experimental Botany, 71(11), 3235-3238. Available at: [Link]

-

Singh, A. P., & Laxmi, A. (2018). BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability. Frontiers in Plant Science, 9, 1344. Available at: [Link]

-

Li, J., & Li, J. (2018). Regulation of Three Key Kinases of Brassinosteroid Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3505. Available at: [Link]

-

Saini, S., Sharma, I., & Pati, P. K. (2009). Comparative effect of 28-homobrassinolide and 24-epibrassinolide on the growth, carbonic anhydrase activity and photosynthetic efficiency of Lycopersicon esculentum. ResearchGate. Available at: [Link]

-

UniProt. (n.d.). BRI1 - Protein BRASSINOSTEROID INSENSITIVE 1. UniProtKB. Available at: [Link]

-

Kemmerling, B., & Nürnberger, T. (2008). Brassinosteroid-independent functions of the BRI1-associated kinase BAK1/SERK3. Plant Signaling & Behavior, 3(10), 804-806. Available at: [Link]

-

Hothorn, M., & Chory, J. (2011). Structural insight into brassinosteroid perception by BRI1. Nature, 474(7352), 467-471. Available at: [Link]

-

Li, L., & Ye, H. (2022). BES1/BZR1 Family Transcription Factors Regulate Plant Development via Brassinosteroid-Dependent and Independent Pathways. ResearchGate. Available at: [Link]

-

Belkhadir, Y., & Chory, J. (2012). Brassinosteroids inhibit pathogen-associated molecular pattern–triggered immune signaling independent of the receptor kinase BAK1. Proceedings of the National Academy of Sciences, 109(1), 273-278. Available at: [Link]

-

Srivastava, A. K., & Ljung, K. (2023). SUMO/deSUMOylation of the BRI1 brassinosteroid receptor modulates plant growth responses to temperature. Proceedings of the National Academy of Sciences, 120(4), e2215234120. Available at: [Link]

-

Kim, H. B., & Kim, S. K. (2023). Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis. International Journal of Molecular Sciences, 24(11), 9363. Available at: [Link]

-

Ha, C. V., & Tran, L. S. P. (2025). Elucidating the role of brassinosteroid signaling genes and their promoters in Arabidopsis revealed regulatory mechanisms in plant development and responses to different abiotic stresses. Plant Physiology and Biochemistry, 213, 108752. Available at: [Link]

-

Kemmerling, B., & Nürnberger, T. (2008). One for all: the receptor-associated kinase BAK1. Plant Signaling & Behavior, 3(10), 804-806. Available at: [Link]

-

Kim, E. J., & Kim, T. W. (2023). Comparative analysis of BZR1/BES1 family transcription factors in Arabidopsis. The Plant Journal, 116(4), 1079-1094. Available at: [Link]

-

Li, L., & Ye, H. (2021). State-of-the-Art Technologies for Understanding Brassinosteroid Signaling Networks. ResearchGate. Available at: [Link]

-

Li, L., & Ye, H. (2022). BES1/BZR1 Family Transcription Factors Regulate Plant Development via Brassinosteroid-Dependent and Independent Pathways. Semantic Scholar. Available at: [Link]

Sources

- 1. Brassinosteroid Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis [mdpi.com]

- 4. Brassinosteroid signal transduction from cell surface receptor kinases to nuclear transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brassinosteroid insensitive-1 - Wikipedia [en.wikipedia.org]

- 6. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. One for all: the receptor-associated kinase BAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]

- 17. The brassinosteroid-regulated transcription factors BZR1/BES1 function as a coordinator in multisignal-regulated plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sugar inhibits brassinosteroid signaling by enhancing BIN2 phosphorylation of BZR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. State-of-the-Art Technologies for Understanding Brassinosteroid Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Elucidating the role of brassinosteroid signaling genes and their promoters in Arabidopsis revealed regulatory mechanisms in plant development and responses to different abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of 22S,23S-Homobrassinolide with Plant Hormone Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract: Brassinosteroids (BRs) are a class of steroidal phytohormones essential for plant growth, development, and stress responses. 22S,23S-Homobrassinolide (HBL) is a synthetic brassinosteroid analogue with high biological activity, making it a valuable tool for research and a potential agrochemical. The perception of BRs at the cell surface is the critical first step in a complex signaling cascade that governs these physiological outcomes. This technical guide provides an in-depth examination of the molecular interaction between HBL and its primary plant hormone receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1). We will explore the structural basis of this interaction, present detailed protocols for its characterization using state-of-the-art biophysical and in vivo techniques, and delineate the subsequent signaling pathway. This document is intended to serve as a comprehensive resource for researchers aiming to investigate and modulate brassinosteroid signaling.

The Brassinosteroid Receptor System: An Overview

Brassinosteroid signaling is initiated at the plasma membrane. Unlike animal steroid hormones which typically bind to intracellular nuclear receptors, plant brassinosteroids are perceived by a cell surface receptor complex.[1] This fundamental difference highlights a convergent evolutionary path for steroid signaling across kingdoms.

The Primary Receptor: BRASSINOSTEROID INSENSITIVE 1 (BRI1)

The central player in BR perception is BRI1, a leucine-rich repeat receptor-like kinase (LRR-RLK).[1][2] Its architecture is modular and crucial for its function:

-

Extracellular Domain: This domain consists of 25 leucine-rich repeats (LRRs) and a unique 70-amino acid "island domain" (ID) situated between LRR21 and LRR22.[1] Structural and biochemical studies have definitively shown that this island domain, together with the flanking LRR22, forms the binding pocket for brassinosteroids.[1][3]

-

Transmembrane Domain: A single-pass alpha-helix that anchors the receptor in the plasma membrane.

-

Intracellular Kinase Domain: This domain possesses serine/threonine kinase activity. Upon hormone binding, this domain is activated, initiating a phosphorylation cascade that transduces the signal into the cell.[1]

The Co-Receptor: BRI1-ASSOCIATED KINASE 1 (BAK1)

BRI1 does not act alone. It forms a complex with a co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), another LRR-RLK. While BAK1 does not directly bind to brassinosteroids, its association with BRI1 is essential for the full activation of the signaling pathway.[4] Hormone binding to BRI1 promotes its heterodimerization with BAK1, leading to a series of trans-phosphorylation events between their respective kinase domains, which amplifies the signal.[4][5]

Mechanism of Homobrassinolide Perception

The binding of a brassinosteroid molecule like 22S,23S-Homobrassinolide into the pocket on BRI1's extracellular domain is a highly specific, induced-fit process. This event triggers a cascade of conformational changes.

-

Hormone Binding: HBL docks into a hydrophobic groove created by the island domain and LRR22 of BRI1.[6]

-

Conformational Change: Ligand binding stabilizes the conformation of the extracellular domain, which is thought to relieve the inhibition imposed by an inhibitory protein, BKI1 (BRI1 KINASE INHIBITOR 1).[5]

-

Receptor Dimerization & Activation: The conformational shift promotes the association of BRI1 with its co-receptor BAK1. This proximity allows the kinase domains to trans-phosphorylate each other, leading to their full activation.[4][5]

This activation is the pivotal event that initiates the downstream signaling cascade detailed in Section 6.0.

In Vitro Methodologies for Characterizing the HBL-BRI1 Interaction

To dissect the binding event at a molecular level, in vitro assays using purified components are indispensable. These techniques provide quantitative data on binding affinity, thermodynamics, and kinetics. A prerequisite for these assays is the successful expression and purification of the BRI1 extracellular domain (ECD), which contains the brassinosteroid binding site.[1][7]

Expression and Purification of the BRI1 Extracellular Domain (ECD)

-

Rationale: The BRI1 ECD is soluble and contains the complete hormone-binding domain, making it ideal for in vitro biophysical assays without the complications of the transmembrane and intracellular domains. Expression in heterologous systems like E. coli or insect cells allows for the production of large quantities of pure protein.

-

Protocol Outline:

-

Cloning: The DNA sequence encoding the BRI1 ECD is cloned into an expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., 6x-His or GST) for purification.

-

Expression: The vector is transformed into a suitable expression host (E. coli BL21(DE3) strain is common). Protein expression is induced, typically with IPTG.

-

Lysis & Solubilization: Cells are harvested and lysed. The recombinant protein is solubilized from inclusion bodies if necessary, often using denaturants like urea.

-

Affinity Chromatography: The protein is purified from the lysate using a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Refolding & Dialysis: If purified under denaturing conditions, the protein is refolded by gradually removing the denaturant, often via dialysis against a refolding buffer. The final step is dialysis into the appropriate buffer for the downstream assay.

-

Purity Check: Protein purity and concentration are assessed using SDS-PAGE and a protein concentration assay (e.g., Bradford).

-

Surface Plasmon Resonance (SPR)

-

Expertise & Experience: SPR is a powerful, label-free technique for real-time analysis of binding kinetics. It measures changes in the refractive index at the surface of a sensor chip as an analyte (HBL) flows over an immobilized ligand (BRI1 ECD). This allows for the precise determination of association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d / k_a). We choose SPR for its high sensitivity and ability to provide kinetic data, which is crucial for understanding the dynamics of the interaction.

-

Experimental Workflow Diagram:

Caption: General workflow for an SPR experiment. -

Detailed Protocol:

-

Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilization: The purified BRI1-ECD (typically 5-20 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface. The goal is to achieve an immobilization level that will yield a maximum analyte response (Rmax) of around 100-150 Response Units (RU) to avoid mass transport limitations.

-

Blocking: Remaining active sites on the chip are blocked by injecting 1 M ethanolamine-HCl (pH 8.5).

-

Binding Analysis:

-

A running buffer (e.g., HBS-P) is flowed continuously over the chip surface to establish a stable baseline.

-

22S,23S-Homobrassinolide, dissolved in running buffer containing a small percentage of DMSO (e.g., 1-2%) to ensure solubility, is injected at various concentrations (e.g., a series from 0.1 nM to 100 nM). Each injection is followed by a dissociation phase where only running buffer flows over the chip.

-

-

Regeneration: Between analyte injections, the chip surface is regenerated to remove all bound HBL. This typically involves a short pulse of a low-pH solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

Data Analysis: The resulting sensorgrams (RU vs. time) are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir) using the analysis software to determine k_a, k_d, and K_D.

-

Isothermal Titration Calorimetry (ITC)

-

Expertise & Experience: ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, which is its key advantage over other methods.[8] It directly measures the heat released (exothermic) or absorbed (endothermic) during the binding event.[8] This allows for the direct determination of the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated. This information is invaluable for understanding the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven).

-

Detailed Protocol:

-

Sample Preparation: Purified BRI1-ECD is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The 22S,23S-Homobrassinolide is dissolved in the final dialysis buffer. A small, identical amount of DMSO must be present in both the protein solution and the ligand solution to cancel out heats of dilution.

-

Instrument Setup: The instrument is thoroughly cleaned, and the reference cell is filled with deionized water. The sample cell (typically ~200 µL) is loaded with the BRI1-ECD solution (e.g., 10-20 µM). The injection syringe (~40 µL) is loaded with a 10-15 fold higher concentration of HBL (e.g., 150-200 µM).

-

Titration: The experiment is set up to perform an initial small injection (e.g., 0.4 µL), which is discarded during analysis, followed by a series of 15-25 larger injections (e.g., 2 µL each). The heat change after each injection is measured until the binding sites on the protein are saturated.

-

Data Analysis: The raw data (heat pulses vs. time) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine n, K_D, and ΔH.

-

| Parameter | Description | Typical Value (Brassinolide-BRI1) |

| K_D (Dissociation Constant) | Concentration at which 50% of the receptors are bound by the ligand. A lower K_D indicates higher affinity. | ~10 nM[9] |

| k_a (Association Rate) | The rate at which the ligand-receptor complex is formed. | Technique-dependent |

| k_d (Dissociation Rate) | The rate at which the ligand-receptor complex breaks apart. | Technique-dependent |

| n (Stoichiometry) | The molar ratio of ligand to receptor in the final complex. | ~1 |

| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | Favorable negative value |

| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Favorable positive value |

| Table 1: Key biophysical parameters for characterizing HBL-BRI1 interaction. |

In Vivo and In Planta Interaction Assays

While in vitro assays are crucial for quantitative analysis, it is essential to validate these interactions within a cellular context.

Co-Immunoprecipitation (Co-IP) from Plant Tissues

-

Trustworthiness: Co-IP is a gold-standard technique to demonstrate that two proteins are part of the same complex in vivo. For a small molecule like HBL, a modified approach is needed. One cannot directly immunoprecipitate HBL. Instead, one can test if HBL treatment modulates the interaction between BRI1 and its known partners, like BAK1 or BKI1. An increase in the BRI1-BAK1 interaction and a decrease in the BRI1-BKI1 interaction upon HBL treatment would provide strong in vivo evidence of receptor activation.

-

Experimental Workflow Diagram:

Caption: Workflow for Co-Immunoprecipitation (Co-IP). -

Detailed Protocol:

-

Plant Material: Use Arabidopsis thaliana seedlings stably expressing an epitope-tagged version of the receptor, for example, pBRI1::BRI1-GFP.

-

Treatment: Treat seedlings with a working concentration of 22S,23S-Homobrassinolide (e.g., 100 nM) or a mock solution (containing the same percentage of solvent) for a short period (e.g., 30-90 minutes).

-

Protein Extraction: Harvest and freeze tissue in liquid nitrogen. Grind the tissue to a fine powder and extract total proteins using a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Incubate the cleared protein lysate with magnetic beads conjugated to an anti-GFP antibody (e.g., GFP-Trap®) for 1-2 hours at 4°C to capture BRI1-GFP and its interacting partners.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution & Detection: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-